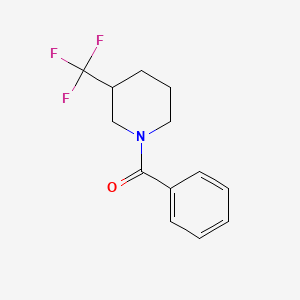![molecular formula C16H12BrFN2O3 B13486839 1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenoxy group, and a diazinane-2,4-dione core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and industrial applications.
準備方法
The synthesis of 1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with a suitable brominating agent to introduce the bromine atom.
Coupling reaction: The brominated intermediate is then coupled with a diazinane-2,4-dione derivative under controlled conditions to form the final compound.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione exerts its effects is complex and involves multiple molecular targets and pathways. The compound interacts with specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical balance within cells. The exact molecular targets and pathways are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
類似化合物との比較
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-bromo-4-fluorobenzene: This compound shares the bromine and fluorine functional groups but lacks the diazinane-2,4-dione core, resulting in different chemical properties and reactivity.
4-bromo-2-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar fluorophenoxy group but includes additional functional groups that confer different biological and chemical properties.
特性
分子式 |
C16H12BrFN2O3 |
|---|---|
分子量 |
379.18 g/mol |
IUPAC名 |
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H12BrFN2O3/c17-13-9-11(20-8-7-15(21)19-16(20)22)3-6-14(13)23-12-4-1-10(18)2-5-12/h1-6,9H,7-8H2,(H,19,21,22) |
InChIキー |
DKKGQKUKNRGVLF-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)










![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)

